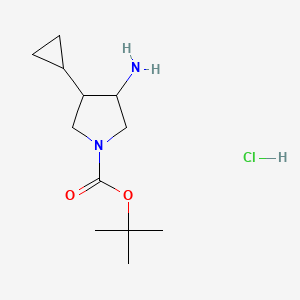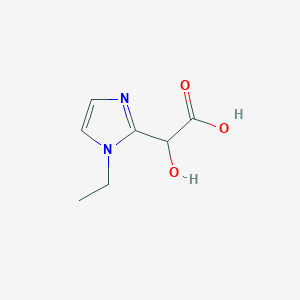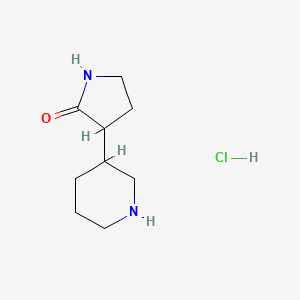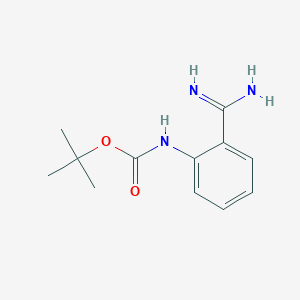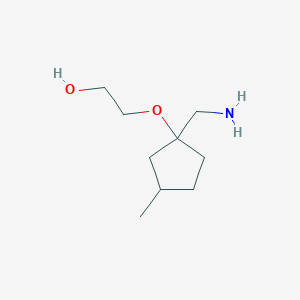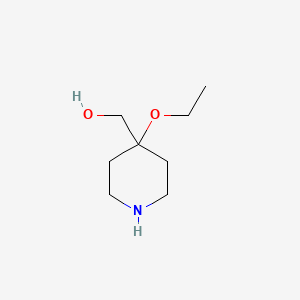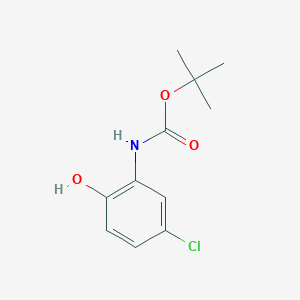
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-tert-butoxypropan-1-ol: is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butoxy group attached to a propane backbone. The compound’s stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-tert-butoxypropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-Amino-3-oxopropan-1-ol with a chiral borane complex can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound.
化学反応の分析
Types of Reactions: (2R)-2-Amino-3-tert-butoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (2R)-2-Amino-3-oxopropan-1-ol.
Reduction: Formation of (2R)-2-Amino-3-tert-butylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2R)-2-Amino-3-tert-butoxypropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
作用機序
The mechanism of action of (2R)-2-Amino-3-tert-butoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites with high specificity, influencing the activity of the target molecule. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
類似化合物との比較
(2R)-2-Amino-3-hydroxypropan-1-ol: Similar structure but lacks the tert-butoxy group.
(2R)-2-Amino-3-methoxypropan-1-ol: Contains a methoxy group instead of a tert-butoxy group.
(2R)-2-Amino-3-ethoxypropan-1-ol: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: The presence of the tert-butoxy group in (2R)-2-Amino-3-tert-butoxypropan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, providing advantages in specific applications.
特性
| 35396-23-7 | |
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChIキー |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC[C@@H](CO)N |
正規SMILES |
CC(C)(C)OCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
